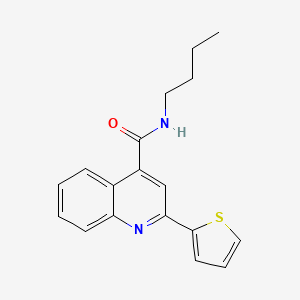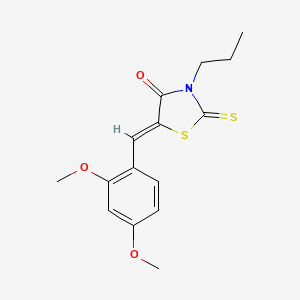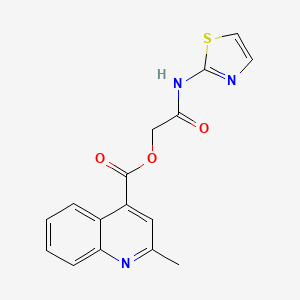![molecular formula C16H16F2N2O3S B4670543 N~1~-(2,6-difluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4670543.png)
N~1~-(2,6-difluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Vue d'ensemble
Description
N~1~-(2,6-difluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as DMS-10, is a chemical compound with potential applications in scientific research. This compound is a selective antagonist of the P2X7 receptor, which is implicated in several physiological and pathological processes.
Applications De Recherche Scientifique
DMS-10 has potential applications in several areas of scientific research. One of the main applications is in the study of the P2X7 receptor, which is involved in several physiological and pathological processes, including inflammation, pain, and neurodegeneration. DMS-10 can be used to selectively block the P2X7 receptor, allowing researchers to study its role in these processes.
Mécanisme D'action
DMS-10 is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. By blocking this receptor, DMS-10 can inhibit the downstream signaling pathways that are activated by ATP binding. This can lead to a reduction in inflammation, pain, and neurodegeneration, among other effects.
Biochemical and physiological effects:
DMS-10 has been shown to have several biochemical and physiological effects in preclinical studies. For example, it has been shown to reduce the release of pro-inflammatory cytokines in response to ATP stimulation, indicating its potential as an anti-inflammatory agent. It has also been shown to reduce pain behaviors in animal models of neuropathic pain, indicating its potential as an analgesic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMS-10 is its selectivity for the P2X7 receptor, which allows researchers to study this receptor specifically without affecting other receptors or ion channels. However, one limitation of DMS-10 is its relatively low potency compared to other P2X7 receptor antagonists. This can make it more difficult to achieve complete inhibition of the receptor in some experiments.
Orientations Futures
For research on DMS-10 include the development of more potent and selective P2X7 receptor antagonists, the study of the role of the P2X7 receptor in other processes, and the exploration of synergistic effects with other drugs or therapies.
Propriétés
IUPAC Name |
N-(2,6-difluorophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O3S/c1-11-6-8-12(9-7-11)24(22,23)20(2)10-15(21)19-16-13(17)4-3-5-14(16)18/h3-9H,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGAAQUVOXQBML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4670462.png)

![4-methoxy-N-(1-methylbutyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4670481.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-7-[chloro(difluoro)methyl]-N-methyl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4670484.png)
![ethyl 5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4670492.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole-2-carboxamide](/img/structure/B4670500.png)
![N-(2-fluorophenyl)-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4670502.png)

![N-{1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4670512.png)
![ethyl 4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4670520.png)

![2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine](/img/structure/B4670536.png)
![2-allyl-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl benzenesulfonate](/img/structure/B4670552.png)
![1-methyl-3-({4-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinyl}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4670556.png)
